Cas no 66056-23-3 (Benzoyl-gomisin-H)

Benzoyl-gomisin-H structure
Productnaam:Benzoyl-gomisin-H
Benzoyl-gomisin-H Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoyl-gomisin-H
- Benzoylgamisin H
- benzoylgomisin H
- Q27282959
- Dibenzo(a,C)cyclooctene-1,7-diol, 5,6,7,8-tetrahydro-2,3,10,11,12-pentamethoxy-6,7-dimethyl-, 1-benzoate, (6S,7S,12aR)-
- LFV2GVE8UO
- 66056-23-3
- UNII-LFV2GVE8UO
- [(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate
- SCHEMBL14625390
- CHEMBL519932
- DTXSID401316581
- AKOS040761406
- CS-0113237
-
- Inchi: InChI=1S/C30H34O8/c1-17-13-19-14-21(33-3)26(36-6)28(38-29(31)18-11-9-8-10-12-18)23(19)24-20(16-30(17,2)32)15-22(34-4)25(35-5)27(24)37-7/h8-12,14-15,17,32H,13,16H2,1-7H3/t17-,30-/m0/s1
- InChI-sleutel: AZQOQICAWOAGEN-ZOKDDAQRSA-N
- LACHT: CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC
Berekende eigenschappen
- Exacte massa: 522.22536804g/mol
- Monoisotopische massa: 522.22536804g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 8
- Complexiteit: 771
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 92.7Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 700.3±60.0 °C at 760 mmHg
- Vlampunt: 227.3±26.4 °C
- Dampfdruk: 0.0±2.3 mmHg at 25°C
Benzoyl-gomisin-H Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Benzoyl-gomisin-H Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3493-5 mg |
Benzoylgomisin H |
66056-23-3 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
ChemFaces | CFN96939-5mg |
Benzoylgomisin H |
66056-23-3 | >=98% | 5mg |
$463 | 2023-09-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3493-1 mg |
Benzoylgomisin H |
66056-23-3 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3493-1 mL * 10 mM (in DMSO) |
Benzoylgomisin H |
66056-23-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
TargetMol Chemicals | TN3493-1 ml * 10 mm |
Benzoylgomisin H |
66056-23-3 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 | ||
TargetMol Chemicals | TN3493-5mg |
Benzoylgomisin H |
66056-23-3 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AH22507-5mg |
Benzoylgomisin H |
66056-23-3 | 97.5% | 5mg |
$719.00 | 2024-04-19 |
Benzoyl-gomisin-H Gerelateerde literatuur
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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